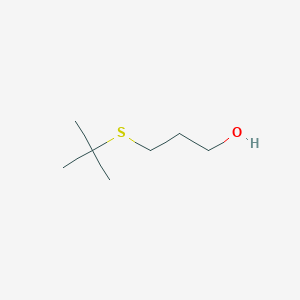

3-(Tert-butylsulfanyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Tert-butylsulfanyl)propan-1-ol” is a chemical compound with the molecular formula C7H16OS . It has a molecular weight of 148.27 . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3-(Tert-butylsulfanyl)propan-1-ol” were not found in the search results, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

3-(Tert-butylsulfanyl)propan-1-ol and its derivatives play a pivotal role in the asymmetric synthesis of amines, a key process in producing enantiomerically pure compounds. This method involves the condensation of tert-butanesulfinamide with various carbonyl compounds, leading to the preparation of a wide range of chiral amines. These amines are crucial in the development of pharmaceuticals, showcasing the compound's importance in medicinal chemistry. For instance, N-tert-butanesulfinyl imines are utilized as intermediates for generating a diverse array of highly enantioenriched amines, including alpha-branched amines, amino acids, and trifluoromethyl amines, demonstrating the versatility and utility of this approach in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Applications

Derivatives of 3-(Tert-butylsulfanyl)propan-1-ol have also been explored for their antimicrobial properties. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane synthesized through condensation reactions have exhibited potent antimicrobial activity. This suggests the potential of 3-(Tert-butylsulfanyl)propan-1-ol derivatives as effective antimicrobial agents, possibly offering new avenues for the development of novel antimicrobial compounds (Jafarov et al., 2019).

Molecular Spectroscopy and Fuel Additives

The compound and its related ethers have been characterized using molecular spectroscopy techniques, revealing their structural and electronic properties. Such studies not only enhance our understanding of these compounds at the molecular level but also highlight their potential applications. Specifically, ethers of glycerol derived from 3-(Tert-butylsulfanyl)propan-1-ol have been identified as excellent oxygen additives for diesel fuel, illustrating the compound's relevance in improving fuel efficiency and reducing emissions (Jamróz et al., 2007).

Enzymatic Resolution in Asymmetric Synthesis

Furthermore, the enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol highlights the integration of biocatalysis in achieving high enantiomeric excess of key intermediates. This approach facilitates the production of important pharmaceuticals, such as (S)-dapoxetine, underlining the significance of 3-(Tert-butylsulfanyl)propan-1-ol derivatives in the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Propiedades

IUPAC Name |

3-tert-butylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDMGWCYODCSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486396 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfanyl)propan-1-ol | |

CAS RN |

5755-56-6 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)